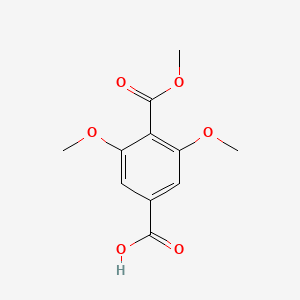
Tert-butyl 3-(tert-butyldimethylsilyloxy)-1-hydroxypropan-2-ylcarbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl N-[(2S)-1-[tert-butyl(dimethyl)silyl]oxy-3-hydroxypropan-2-yl]carbamate: is a complex organic compound that features a tert-butyl group, a dimethylsilyl group, and a carbamate moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[(2S)-1-[tert-butyl(dimethyl)silyl]oxy-3-hydroxypropan-2-yl]carbamate typically involves multiple steps. One common method starts with the protection of the hydroxyl group using tert-butyl(dimethyl)silyl chloride in the presence of imidazole.
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group, to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can target the carbamate group, converting it to an amine.
Substitution: The silyl ether group can be substituted under acidic conditions to yield the free hydroxyl group.
Common Reagents and Conditions:
Oxidation: Reagents such as PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Acidic conditions using hydrochloric acid (HCl) or trifluoroacetic acid (TFA) can facilitate the removal of the silyl protecting group.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines.
Substitution: Formation of free hydroxyl compounds.
Applications De Recherche Scientifique
Chemistry: The compound is used as a protecting group in organic synthesis, particularly for the protection of hydroxyl and amine functionalities .
Biology: In biological research, it can be used to modify biomolecules, aiding in the study of enzyme mechanisms and protein interactions.
Industry: Used in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of tert-butyl N-[(2S)-1-[tert-butyl(dimethyl)silyl]oxy-3-hydroxypropan-2-yl]carbamate primarily involves its role as a protecting group. The silyl ether and carbamate groups protect sensitive hydroxyl and amine functionalities during chemical reactions. These groups can be selectively removed under specific conditions, allowing for the controlled release of the protected functionalities .
Comparaison Avec Des Composés Similaires
- tert-Butyl N-[(2S)-1-[tert-butyl(dimethyl)silyl]oxy-3-hydroxypropan-2-yl]carbamate
- tert-Butyl carbamate
- tert-Butyl(dimethyl)silyl chloride
Uniqueness: The unique combination of tert-butyl, dimethylsilyl, and carbamate groups in tert-butyl N-[(2S)-1-[tert-butyl(dimethyl)silyl]oxy-3-hydroxypropan-2-yl]carbamate provides it with distinct chemical properties that are not found in simpler compounds. This makes it particularly useful in complex organic synthesis where selective protection and deprotection of functional groups are required .
Propriétés
Formule moléculaire |
C14H31NO4Si |
|---|---|
Poids moléculaire |
305.49 g/mol |
Nom IUPAC |
tert-butyl N-[1-[tert-butyl(dimethyl)silyl]oxy-3-hydroxypropan-2-yl]carbamate |
InChI |
InChI=1S/C14H31NO4Si/c1-13(2,3)19-12(17)15-11(9-16)10-18-20(7,8)14(4,5)6/h11,16H,9-10H2,1-8H3,(H,15,17) |
Clé InChI |
OKOFEVZCVGPZCQ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)NC(CO)CO[Si](C)(C)C(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![7-(2,2-Difluoroacetyl)-1,4-dioxaspiro[4.5]decan-8-one](/img/structure/B15327186.png)
![rac-4-[(1R,2S)-2-aminocyclopropyl]benzonitrile hydrochloride](/img/structure/B15327187.png)





![1-(Bicyclo[4.2.0]octa-1,3,5-trien-7-ylmethyl)-1h-pyrazol-4-amine](/img/structure/B15327229.png)



![5-Chloro-1-methyl-1,2-dihydrospiro[indole-3,4'-piperidine]dihydrochloride](/img/structure/B15327267.png)
